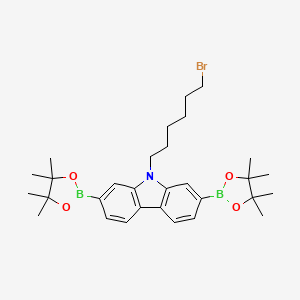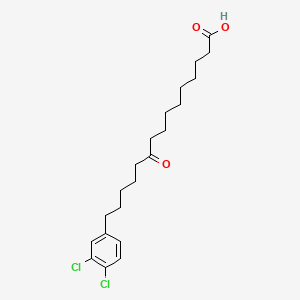![molecular formula C64H100O4P2Si8 B8223144 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) is a complex organophosphorus compound. It is characterized by its biphenyl core substituted with methoxy groups and phosphane ligands bearing trimethylsilyl groups. This compound is notable for its applications in catalysis and organic synthesis, particularly in asymmetric synthesis due to its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using Suzuki or Ullmann coupling methods.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Phosphane Ligands: The phosphane ligands are attached through a reaction with chlorophosphane derivatives in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane ligands, forming phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted under specific conditions, allowing for further functionalization of the compound.
Coupling Reactions: The biphenyl core can participate in additional coupling reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium hydride or potassium tert-butoxide for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Organic Synthesis: Facilitates the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: Its chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Plays a role in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic systems. It coordinates with metal centers, influencing the reactivity and selectivity of the catalytic process. The chiral nature of the compound allows it to induce asymmetry in the products, which is crucial in the synthesis of enantiomerically pure compounds.
Molecular Targets and Pathways:
Metal Centers: Acts as a ligand for metals such as palladium, nickel, and rhodium.
Catalytic Pathways: Involved in pathways such as hydrogenation, cross-coupling, and cycloaddition reactions.
Comparison with Similar Compounds
- ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine)
- ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphane)
Uniqueness:
- Substituent Groups: The presence of trimethylsilyl groups distinguishes it from other similar compounds, affecting its reactivity and steric properties.
- Chiral Influence: Its specific chiral configuration provides unique advantages in asymmetric synthesis compared to other biphenyl-based phosphane ligands.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
[2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O4P2Si8/c1-65-45-29-59(67-3)63(61(31-45)69(47-33-51(71(5,6)7)41-52(34-47)72(8,9)10)48-35-53(73(11,12)13)42-54(36-48)74(14,15)16)64-60(68-4)30-46(66-2)32-62(64)70(49-37-55(75(17,18)19)43-56(38-49)76(20,21)22)50-39-57(77(23,24)25)44-58(40-50)78(26,27)28/h29-44H,1-28H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSMUBFDPOHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O4P2Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B8223064.png)
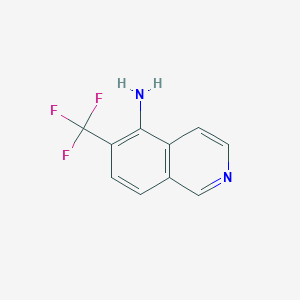
![2-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B8223112.png)
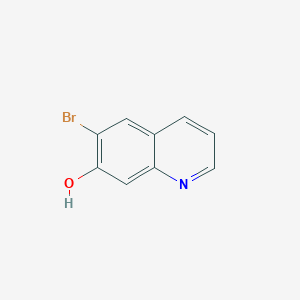
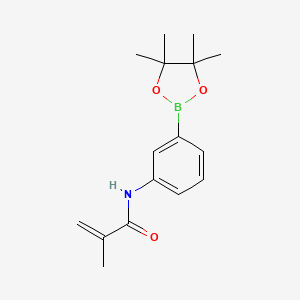

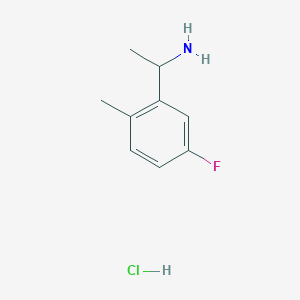
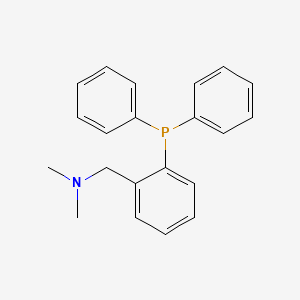
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
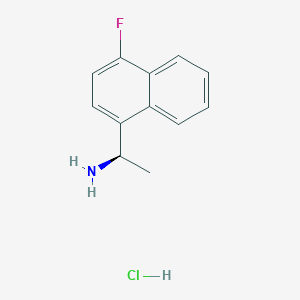
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)

